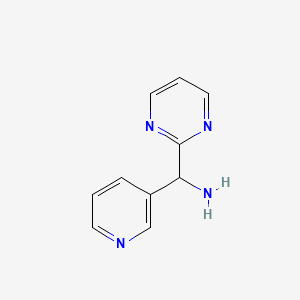

Pyridin-3-yl(pyrimidin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridin-3-yl(pyrimidin-2-yl)methanamine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Various substituted pyridine or pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridin-3-yl(pyrimidin-2-yl)methanamine has shown potential as a therapeutic agent in drug development. Its structure allows for interactions with various biological targets, making it suitable for treating diseases such as cancer and infectious diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies have indicated that certain analogs exhibit IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents.

The compound has been investigated for its antibacterial and antifungal properties. Its ability to disrupt cellular processes in pathogens makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound derivatives possess significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in the creation of chemical libraries for drug discovery.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion to amine derivatives | Sodium borohydride |

| Substitution | Introduction of functional groups | Alkyl halides, acyl chlorides |

Industrial Applications

This compound is also significant in industrial applications, including the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Case Study: Catalytic Applications

The compound has been explored as a catalyst for facilitating organic reactions, demonstrating efficiency in promoting reactions under mild conditions. Its use in catalysis can enhance reaction rates and selectivity, making it valuable for industrial synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyridine and pyrimidine rings can significantly influence the compound's potency against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Pyridine Ring | Enhances target interaction | Critical for binding affinity |

| Pyrimidine Ring | Contributes to stability | Essential for maintaining structural integrity |

| Hydrochloride Form | Improves solubility | Increases bioavailability |

Mécanisme D'action

The mechanism of action of Pyridin-3-yl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation, leading to its potential anticancer effects . The compound may also interfere with bacterial quorum sensing, thereby inhibiting biofilm formation and bacterial communication .

Comparaison Avec Des Composés Similaires

- Pyridin-2-yl(pyrimidin-2-yl)methanamine

- Pyridin-4-yl(pyrimidin-2-yl)methanamine

- Pyridin-3-yl(pyrimidin-4-yl)methanamine

Uniqueness: Pyridin-3-yl(pyrimidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The position of the nitrogen atoms in the pyridine and pyrimidine rings can significantly influence the compound’s reactivity and interaction with biological targets .

Activité Biologique

Pyridin-3-yl(pyrimidin-2-yl)methanamine, also known as (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its efficacy in various biological assays.

Chemical Structure and Properties

The compound features a pyridine ring at the 3-position and a pyrimidine ring at the 5-position, connected through a methanamine group. This unique structure is associated with various biological activities, particularly in the realms of anti-cancer, anti-microbial, and anti-parasitic effects.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine and Pyrimidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Pyridin derivatives | Escherichia coli | 16 µg/mL |

2. Anti-Cancer Activity

Pyridine and pyrimidine derivatives have been extensively studied for their anti-cancer properties. A study demonstrated that certain pyrimidine-containing compounds inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The selectivity of these compounds for cancer cells over normal cells is a crucial factor in their therapeutic potential.

Case Study: Inhibition of Kinases

A high-throughput screening identified several pyridine-pyrimidine analogs that selectively inhibit kinases such as GSK-3β and CDK-2, which are implicated in various cancers. The compound showed promising results in reducing cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research indicates that substituents on the pyridine and pyrimidine rings can enhance or diminish activity:

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5-position (Pyrimidine) | Methyl group | Increased potency against cancer cells |

| 6-position (Pyridine) | Halogen | Improved solubility but reduced potency |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies have shown variable absorption rates and metabolic pathways depending on the specific structural modifications made to the compound .

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | 50% |

| Elimination Half-life | 12 hours |

Propriétés

Formule moléculaire |

C10H10N4 |

|---|---|

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

pyridin-3-yl(pyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C10H10N4/c11-9(8-3-1-4-12-7-8)10-13-5-2-6-14-10/h1-7,9H,11H2 |

Clé InChI |

PAHFMQUTJVYSAP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C(C2=NC=CC=N2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.